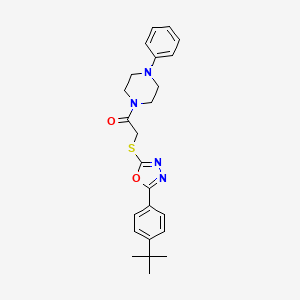

2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a hybrid organic compound featuring a 1,3,4-oxadiazole core linked to a phenylpiperazine moiety via a thioether bridge. This structure combines two pharmacologically significant motifs: the oxadiazole ring, known for its metabolic stability and hydrogen-bonding capabilities , and the phenylpiperazine group, which is frequently associated with CNS activity and receptor binding .

The compound is synthesized via nucleophilic substitution, where 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone reacts with 5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole-2-thiol in ethanol under inert conditions, catalyzed by triethylamine . Its structural confirmation relies on advanced spectroscopic techniques (FT-IR, NMR, HSQC) and mass spectrometry, as described for analogous compounds .

Properties

IUPAC Name |

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c1-24(2,3)19-11-9-18(10-12-19)22-25-26-23(30-22)31-17-21(29)28-15-13-27(14-16-28)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYROEBPTMPWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including anticancer, antimicrobial, and neuropharmacological effects.

The molecular formula of the compound is , with a molecular weight of approximately 408.52 g/mol. The structure includes a 1,3,4-oxadiazole ring substituted with a tert-butyl phenyl group and a piperazine moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole-2-thiol with a piperazine derivative in the presence of an appropriate coupling agent. The reaction conditions can vary but often include organic solvents and mild heating to facilitate the formation of the thioether linkage.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines (e.g., HCT116 colon cancer cells), showing promising results with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 4.36 |

| Doxorubicin | HCT116 | 0.25 |

This data suggests that the compound may act as a potential lead in developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : In vitro tests against Gram-positive and Gram-negative bacteria revealed that it exhibits comparable activity to standard antibiotics like streptomycin. Notably, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Streptomycin | 20 |

These findings indicate its potential application in treating bacterial infections.

Neuropharmacological Effects

Preliminary research into the neuropharmacological effects of this compound highlights its potential as an anxiolytic agent:

- Behavioral Studies : Animal models subjected to elevated plus maze tests demonstrated reduced anxiety-like behaviors when treated with the compound. This suggests that it may modulate neurotransmitter systems involved in anxiety regulation.

Case Studies

A notable case study involved the administration of the compound in a murine model of cancer. The results indicated:

- Tumor Reduction : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.

Comparison with Similar Compounds

Key Observations :

- Replacement of oxadiazole with thiadiazole-triazole hybrids (as in ) introduces additional hydrogen-bonding sites but reduces metabolic stability.

- Piperazine modifications (e.g., trifluoromethyl in MK41 ) significantly alter receptor selectivity, though the phenylpiperazine in the target compound retains affinity for dopamine and serotonin receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.